(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate is an organic compound that belongs to the class of nitroso compounds. These compounds are characterized by the presence of a nitroso group (-NO) attached to a carbon atom. This particular compound has a unique structure that includes an ethoxy group, a hydroxy group, and a nitroso group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and nitrosating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving acidic or basic catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation or crystallization, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The ethoxy and hydroxy groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate: shares structural similarities with other nitroso compounds, such as nitrosobenzene and nitrosopyridine.
Ethyl acetoacetate derivatives: Compounds with similar ethoxy and hydroxy groups.
Uniqueness
The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10NO6- |
---|---|
Molecular Weight |
216.17 g/mol |
IUPAC Name |
(E)-6-ethoxy-4-hydroxy-5-nitroso-6-oxohex-4-enoate |
InChI |
InChI=1S/C8H11NO6/c1-2-15-8(13)7(9-14)5(10)3-4-6(11)12/h10H,2-4H2,1H3,(H,11,12)/p-1/b7-5+ |
InChI Key |
JNGJHNCFFXACGP-FNORWQNLSA-M |
Isomeric SMILES |
CCOC(=O)/C(=C(/CCC(=O)[O-])\O)/N=O |
Canonical SMILES |
CCOC(=O)C(=C(CCC(=O)[O-])O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.